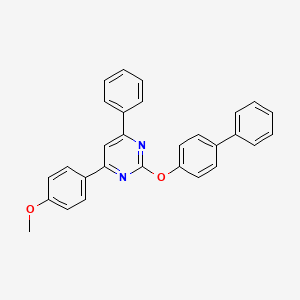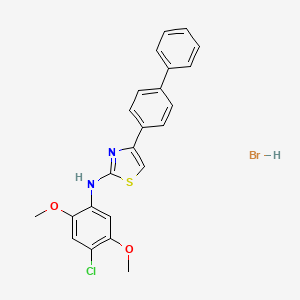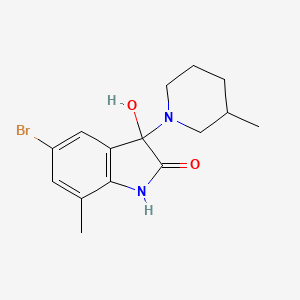
ethyl 3-(3-chlorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-chlorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It is a piperidinecarboxylate ester that has been synthesized using various methods.
作用机制
The exact mechanism of action of ethyl 3-(3-chlorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxylate is not fully understood. However, it has been suggested that the compound acts by modulating the activity of certain neurotransmitters in the brain. It has been found to enhance the activity of GABA, an inhibitory neurotransmitter, and reduce the activity of glutamate, an excitatory neurotransmitter. This modulation of neurotransmitter activity may contribute to the anticonvulsant and analgesic properties of the compound.
Biochemical and Physiological Effects:
Ethyl 3-(3-chlorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to decrease the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain. In addition, the compound has been found to increase the levels of brain-derived neurotrophic factor, a protein that plays a role in the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of using ethyl 3-(3-chlorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxylate in lab experiments is its potential as a therapeutic agent. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological and inflammatory disorders. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
未来方向
There are several future directions for the study of ethyl 3-(3-chlorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxylate. One of the directions is to investigate its potential as a treatment for Parkinson's disease and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it modulates neurotransmitter activity. In addition, further studies are needed to determine the safety and efficacy of this compound in humans, which could lead to its development as a therapeutic agent.
合成方法
Ethyl 3-(3-chlorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxylate has been synthesized using various methods. One of the commonly used methods involves the reaction of 3-(3-chlorobenzyl)-1-(2-methyl-3-furoyl)piperidine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of the desired ester. Other methods involve the use of different reagents and solvents.
科学研究应用
Ethyl 3-(3-chlorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxylate has been studied extensively for its potential therapeutic applications. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have a potential role in the treatment of Parkinson's disease and Alzheimer's disease. Several studies have been conducted to investigate the mechanism of action of this compound.
属性
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methyl]-1-(2-methylfuran-3-carbonyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-3-26-20(25)21(13-16-6-4-7-17(22)12-16)9-5-10-23(14-21)19(24)18-8-11-27-15(18)2/h4,6-8,11-12H,3,5,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWAEOZSIWGOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=C(OC=C2)C)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5054342.png)
![4-methyl-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5054348.png)


![N-(1-{1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5054380.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5054389.png)


![[1-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5054397.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5054402.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-{[4-(phenyldiazenyl)phenyl]hydrazone}](/img/structure/B5054405.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5054414.png)
![1-{3-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B5054417.png)
![N-(4-methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B5054423.png)